N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and an imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 4-methoxybenzyl chloride: This can be achieved using power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates.
Formation of the imidazolidinone core: This involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidinone ring.
Coupling reactions: The final step involves coupling the fluorophenyl and methoxybenzyl groups to the imidazolidinone core under specific conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-3-methoxybenzamide
- N-[(3-Fluorophenyl)methyl]-4-(methylsulfonyl)benzamide
- 3-Fluoro-4-methoxybenzyl bromide
Uniqueness
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and its imidazolidinone core
Properties
Molecular Formula |
C25H22FN3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H22FN3O4/c1-33-21-12-10-17(11-13-21)16-28-22(15-23(30)27-19-7-5-6-18(26)14-19)24(31)29(25(28)32)20-8-3-2-4-9-20/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
VIGQVFHUXDLAQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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